molecular formula C11H15NO4 B13606441 (r)-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol

(r)-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol

Cat. No.: B13606441
M. Wt: 225.24 g/mol
InChI Key: NROMVTGFJXSJFT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol is a complex organic compound characterized by its unique structure, which includes a methoxy group and a dihydrobenzo dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin with an appropriate amine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogenation techniques with catalysts like palladium on carbon, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as halides, under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, ®-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
  • Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate
  • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine

Comparison: Compared to these similar compounds, ®-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol is unique due to its specific amino and methoxy functional groups. These groups confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

(2R)-2-amino-2-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)ethanol

InChI

InChI=1S/C11H15NO4/c1-14-9-4-7(8(12)6-13)5-10-11(9)16-3-2-15-10/h4-5,8,13H,2-3,6,12H2,1H3/t8-/m0/s1

InChI Key

NROMVTGFJXSJFT-QMMMGPOBSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCCO2)[C@H](CO)N

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.